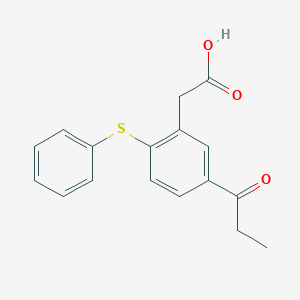

2-Phenylthio-5-propionylphenylacetic acid

Übersicht

Beschreibung

2-Phenylthio-5-propionylphenylacetic acid is an organic compound with the molecular formula C17H16O3S. It is a white to off-white solid with a melting point of 108-110°C . This compound is known for its applications in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and other pharmaceutical intermediates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-Phenylthio-5-propionylphenylacetic acid typically involves the following steps :

Reaction of Benzophenone with Thioacetic Acid Ester: This step produces benzyl alcohol.

Reaction of Benzyl Alcohol with cis-trans-2-Propenal: This step yields 2-phenyl-5-propylbenzyl alcohol.

Reaction of 2-Phenyl-5-propylbenzyl Alcohol with Pyrophosphoric Acid: This final step results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are not widely reported. the synthesis generally follows the laboratory preparation methods with optimization for large-scale production, focusing on yield improvement, cost reduction, and process simplification .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenylthio-5-propionylphenylacetic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the thioether group to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenylacetic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

1.1 Intermediate for NSAIDs

One of the primary applications of 2-Phenylthio-5-propionylphenylacetic acid is its use as an intermediate in the synthesis of Zaltoprofen, a nonsteroidal anti-inflammatory drug (NSAID) that acts as a selective inhibitor of cyclooxygenase (Cox-1) and has analgesic and anti-inflammatory properties . This compound is notable for its ability to reduce pain and inflammation while minimizing gastrointestinal side effects commonly associated with traditional NSAIDs.

1.2 Synthesis Methodology

The synthesis of this compound involves several steps, starting from readily available raw materials. A common method includes the esterification of o-chlorobenzene acetic acid with methyl alcohol, followed by a series of reactions including propionylation and hydrolysis to yield the final product . This synthetic route is advantageous due to its simplicity and high yield, making it suitable for industrial production.

Medicinal Chemistry Insights

2.1 Anti-inflammatory Properties

Research indicates that compounds like this compound exhibit significant anti-inflammatory activity. The mechanism by which it exerts these effects is primarily through the inhibition of cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins—lipid compounds that mediate inflammation and pain .

2.2 Potential Therapeutic Applications

While primarily recognized for its role in synthesizing Zaltoprofen, ongoing research may reveal broader therapeutic applications for this compound. Its structural properties suggest potential interactions with various biological targets, warranting further investigation into its efficacy against other inflammatory conditions or pain syndromes.

Wirkmechanismus

The mechanism of action of 2-Phenylthio-5-propionylphenylacetic acid involves its interaction with molecular targets such as COX-1 and COX-2. By binding to the active sites of these enzymes, the compound inhibits their activity, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Phenylthio-5-propionylphenylacetic acid methyl ester

- This compound ethyl ester

Uniqueness

This compound is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to inhibit COX-2 preferentially makes it particularly valuable in the development of anti-inflammatory drugs.

Biologische Aktivität

2-Phenylthio-5-propionylphenylacetic acid (CAS No. 103918-73-6) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C16H16O2S |

| Molecular Weight | 288.36 g/mol |

| Melting Point | 108-110 °C |

| Boiling Point | Predicted 499.4 °C |

| Density | 1.26 g/cm³ (predicted) |

These properties suggest a stable structure that can undergo various chemical reactions, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the phenylthio group through a series of esterification and acylation reactions. The following steps outline a typical synthetic route:

- Esterification : React ortho-chloroacetic acid with methanol in the presence of sulfuric acid to form methyl ortho-chloroacetate.

- Acylation : Treat methyl ortho-chloroacetate with propionyl chloride using aluminum chloride as a catalyst to yield 2-chloro-5-propionylphenylacetic acid.

- Final Reaction : Introduce thiophenol to form the final product through nucleophilic substitution.

This method is efficient and suitable for industrial production due to its simplicity and high yield .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that the compound can inhibit bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent .

Anticancer Activity

Preliminary studies have shown that this compound may possess anticancer properties. In a case study involving human cancer cell lines, treatment with this compound resulted in a dose-dependent reduction in cell viability, particularly in breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It acts as a selective COX inhibitor, which may help reduce inflammation in conditions such as arthritis. In animal models, administration of this compound led to decreased levels of pro-inflammatory cytokines, indicating its potential therapeutic use in inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 25 µg/mL, demonstrating potent activity against resistant strains.

- Cancer Cell Line Study : In vitro assays on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with varying concentrations (10 µM to 100 µM) led to significant apoptosis and reduced proliferation rates compared to untreated controls.

- Inflammation Model : In a rat model of induced arthritis, administration of the compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to controls, supporting its role as an anti-inflammatory agent.

Eigenschaften

IUPAC Name |

2-(2-phenylsulfanyl-5-propanoylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3S/c1-2-15(18)12-8-9-16(13(10-12)11-17(19)20)21-14-6-4-3-5-7-14/h3-10H,2,11H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDXFJQJYOGXHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545840 | |

| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103918-73-6 | |

| Record name | [2-(Phenylsulfanyl)-5-propanoylphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.